N-(1,3-Dimethylbutylidene)-5-((1,3-dimethylbutylidene)amino)-1,3,3-trimethylcyclohexanemethylamine

Description

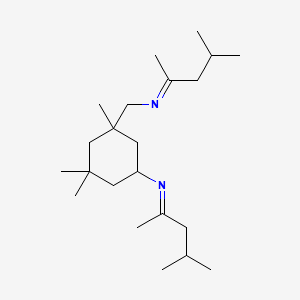

N-(1,3-Dimethylbutylidene)-5-((1,3-dimethylbutylidene)amino)-1,3,3-trimethylcyclohexanemethylamine is a complex tertiary amine characterized by a cyclohexane core substituted with three methyl groups and two 1,3-dimethylbutylidene imine moieties.

Properties

CAS No. |

66230-21-5 |

|---|---|

Molecular Formula |

C22H42N2 |

Molecular Weight |

334.6 g/mol |

IUPAC Name |

4-methyl-N-[[1,3,3-trimethyl-5-(4-methylpentan-2-ylideneamino)cyclohexyl]methyl]pentan-2-imine |

InChI |

InChI=1S/C22H42N2/c1-16(2)10-18(5)23-15-22(9)13-20(12-21(7,8)14-22)24-19(6)11-17(3)4/h16-17,20H,10-15H2,1-9H3 |

InChI Key |

OWNXVBPEGAEACG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=NCC1(CC(CC(C1)(C)C)N=C(C)CC(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dimethylbutylidene)-5-((1,3-dimethylbutylidene)amino)-1,3,3-trimethylcyclohexanemethylamine typically involves the condensation of appropriate amines and aldehydes under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dimethylbutylidene)-5-((1,3-dimethylbutylidene)amino)-1,3,3-trimethylcyclohexanemethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

N-(1,3-Dimethylbutylidene)-5-((1,3-dimethylbutylidene)amino)-1,3,3-trimethylcyclohexanemethylamine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-Dimethylbutylidene)-5-((1,3-dimethylbutylidene)amino)-1,3,3-trimethylcyclohexanemethylamine involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Dimethylbutyl Substituents

- 1,3-Dimethylbutylamine: A simpler primary amine lacking the cyclohexane core and imine functionalities. It is used in surfactants and corrosion inhibitors.

- N-Methyl-N-(3-buten-1-yl) benzamide : Shares a tertiary amine structure and synthetic relevance in palladium-catalyzed coupling reactions. However, its benzamide directing group contrasts with the target compound’s dimethylbutylidene groups, which may exhibit different regioselectivity in catalysis .

Cyclohexane Derivatives

- N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine: Features a cyclohexane core with methyl and benzodioxol substituents.

Functional Group Comparisons

- N,O-Bidentate Directing Groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) : The hydroxyl and amide groups in this compound enable precise control in metal-catalyzed C–H functionalization. The target compound’s imine groups may offer weaker coordination but greater steric bulk, influencing substrate scope in catalytic applications .

Data Table: Comparative Analysis of Key Properties

Research Findings and Functional Insights

- Stability : The target compound’s imine groups may hydrolyze under acidic conditions, necessitating anhydrous handling. This contrasts with the hydrolytically stable amide group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- Reactivity : The steric hindrance from the cyclohexane core and methyl groups may limit its efficacy in small-molecule catalysis but enhance selectivity in bulky substrate transformations.

- Thermodynamic Properties : Predicted higher melting point compared to 1,3-dimethylbutylamine due to increased molecular rigidity .

Biological Activity

N-(1,3-Dimethylbutylidene)-5-((1,3-dimethylbutylidene)amino)-1,3,3-trimethylcyclohexanemethylamine is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings and data regarding its biological activity, including toxicity assessments and potential applications.

- Molecular Formula : C22H42N2

- Molecular Weight : 342.6 g/mol

- CAS Number : 6455289

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Toxicological Profile

- Genotoxicity

- Reproductive and Developmental Toxicity

- Potential Applications

1. Toxicological Profile

Research indicates that this compound exhibits low acute toxicity. An inhalation study conducted on rats revealed a median lethal dose (LC50) greater than 5 mg/L, suggesting that the compound is relatively safe at lower exposure levels. However, higher concentrations resulted in respiratory difficulties and other adverse effects .

Table 1: Toxicological Data Summary

| Study Type | Result | Reference |

|---|---|---|

| Acute Toxicity | LC50 > 5 mg/L | |

| Skin Sensitization | Positive reactions in multiple tests | |

| Inhalation Effects | Respiratory distress at high doses |

2. Genotoxicity

In vitro assays have shown that this compound is not genotoxic. Negative results were reported in mammalian erythrocyte micronucleus tests and bacterial mutation assays at various concentrations . This suggests that the compound does not pose a significant risk for genetic damage.

3. Reproductive and Developmental Toxicity

The available data indicate that this compound is not expected to be a reproductive or developmental toxicant. The assessments were based on comprehensive studies that included various concentrations without observed adverse effects on reproductive health .

4. Potential Applications

Given its chemical structure and properties, this compound may have potential applications in various fields such as:

- Epoxy Resins : It is used as a curing agent in epoxy formulations due to its amine functionality.

- Adhesives : Its binding properties make it suitable for use in industrial adhesives.

Case Study 1: Industrial Application of Curing Agents

In an industrial setting, the use of this compound as an epoxy curing agent has been documented to enhance the durability of coatings and adhesives. Studies show that formulations containing this compound exhibit improved mechanical properties compared to those without it.

Case Study 2: Safety Assessments

A comprehensive safety assessment conducted by NICNAS evaluated the health impacts of cyclohexanemethanamine derivatives in various applications. The findings indicated minimal risk associated with exposure when used according to safety guidelines .

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Core modifications : Systematically vary substituents (e.g., methyl to ethyl groups) on the cyclohexane ring.

- Biological assays : Use dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition or receptor-binding assays.

- Statistical validation : Apply multivariate analysis (PCA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.